molecular formula C8H13N3O B3053574 4-(1H-imidazol-2-ylmethyl)morpholine CAS No. 54534-92-8

4-(1H-imidazol-2-ylmethyl)morpholine

Cat. No. B3053574
CAS RN: 54534-92-8
M. Wt: 167.21 g/mol
InChI Key: AKCDXDJPRPTLCF-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-ylmethyl)morpholine is a chemical compound with the CAS Number: 54534-92-8 . It has a molecular weight of 167.21 . The IUPAC name for this compound is 4-(1H-imidazol-2-ylmethyl)morpholine . The InChI code for this compound is 1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2, (H,9,10) .


Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-2-ylmethyl)morpholine can be represented by the InChI code: 1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2, (H,9,10) . This indicates that the compound consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-(1H-imidazol-2-ylmethyl)morpholine is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • Efficient Synthesis and Derivative Formation : A study by Servi (2002) described the synthesis of morpholin-4-ylmethyl derivatives of benzimidazole and imidazoline products. This process involved the treatment with morpholine and formaldehyde, emphasizing its use in creating new chemical compounds (Servi, 2002).

  • Microwave-Assisted Synthesis on Solid Support : Genç and Servi (2005) developed a method for the synthesis of morpholin-4-ylmethyl derivatives using microwave irradiation. This approach significantly reduced reaction time and improved yields compared to conventional heating (Genç & Servi, 2005).

Biological Activity

  • Antitubercular and Antifungal Activity : A study by Syed, Alagwadi, and Alegaon (2013) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, including morpholin-4-ylmethyl derivatives. These compounds displayed significant antitubercular and antifungal activities (Syed, Alagwadi, & Alegaon, 2013).

  • Anti-inflammatory Evaluation : Jadhav et al. (2008) synthesized methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles, including morpholin-4-ylmethyl derivatives, and found them to have significant anti-inflammatory and analgesic activities (Jadhav et al., 2008).

Spectroscopic and Structural Analysis

  • Crystal Structure and DFT Studies : Prabhakaran et al. (2021) conducted a study on the molecular structure of a morpholine derivative, emphasizing its structural and electronic properties through spectroscopic and DFT analyses (Prabhakaran et al., 2021).

  • Solid-State NMR Studies : Bouchmella et al. (2008) investigated halogen and hydrogen bonding interactions in solid imidazole and morpholine-based compounds through solid-state NMR spectroscopies, contributing to understanding molecular interactions (Bouchmella et al., 2008).

Polymerization and Material Science

  • Green Polymerization : Seghier and Belbachir (2016) reported the green polymerization of 4-(oxiran-2-ylmethyl)morpholine, showcasing its potential in the field of sustainable material science (Seghier & Belbachir, 2016).

Safety and Hazards

The safety information for 4-(1H-imidazol-2-ylmethyl)morpholine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(1H-imidazol-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCDXDJPRPTLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297542
Record name 4-(1H-imidazol-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54534-92-8
Record name NSC116534
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-imidazol-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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